molecular formula C17H23Cl2NO2 B3253006 tert-butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate CAS No. 220772-31-6

tert-butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate

Cat. No.: B3253006
CAS No.: 220772-31-6
M. Wt: 344.3 g/mol
InChI Key: MLACLWKYFQXNKI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H23Cl2NO2 and a molecular weight of 344.28 g/mol . It is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a 3,4-dichlorobenzyl group. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of tert-butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and 3,4-dichlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The tert-butyl piperidine-1-carboxylate is reacted with 3,4-dichlorobenzyl chloride under reflux conditions to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

tert-Butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including[3][3]:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

tert-Butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate can be compared with other similar compounds, such as :

    tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: This compound has a similar structure but with a bromophenyl group instead of a dichlorobenzyl group.

    tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: This compound features a bromopropyl group, offering different reactivity and applications.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a boron-containing moiety, making it useful in Suzuki-Miyaura coupling reactions.

Each of these compounds has unique properties and applications, highlighting the versatility of the piperidine scaffold in chemical synthesis.

Biological Activity

Tert-butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and applications in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-piperidone with 3,4-dichlorobenzyl chloride in the presence of a base. The process is crucial for obtaining the compound in high yields and purity, which is essential for subsequent biological testing.

Reaction Scheme

The general reaction scheme can be represented as follows:

tert butyl 4 piperidone+3 4 dichlorobenzyl chlorideBasetert butyl 4 3 4 dichlorobenzyl piperidine 1 carboxylate\text{tert butyl 4 piperidone}+\text{3 4 dichlorobenzyl chloride}\xrightarrow{\text{Base}}\text{tert butyl 4 3 4 dichlorobenzyl piperidine 1 carboxylate}

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its role as an intermediate in the synthesis of pharmaceuticals.

Pharmacological Properties

Case Studies

Several studies have highlighted the biological relevance of piperidine derivatives:

  • Study on SARS-CoV-2 : A structure-activity relationship (SAR) analysis revealed that similar piperidine compounds could inhibit the main protease (Mpro) of SARS-CoV-2. Although the activity was modest, it opens avenues for further optimization of related compounds .
  • Analgesic Development : In a study focusing on the development of new analgesics, researchers synthesized various piperidine derivatives, including those related to this compound. These compounds exhibited significant pain-relieving properties in animal models .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundAnalgesic potential
Piperidine derivative AInhibition of Mpro (SARS-CoV-2)
Piperidine derivative BAntiviral against Influenza A

Properties

IUPAC Name

tert-butyl 4-[(3,4-dichlorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2NO2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)10-13-4-5-14(18)15(19)11-13/h4-5,11-12H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLACLWKYFQXNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149558
Record name 1,1-Dimethylethyl 4-[(3,4-dichlorophenyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220772-31-6
Record name 1,1-Dimethylethyl 4-[(3,4-dichlorophenyl)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220772-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(3,4-dichlorophenyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Boc-4-methylene piperidine (1.32 g, 6.70 mmol) was degassed (neat) for 15 minutes, and then treated with a THF solution of 9-BBN (0.5 M in THF, 13.5 mL, 6.75 mmol). The reaction mixture was refluxed for 2 h, then cooled to r.t. The reaction mixture was then added, via cannula, to a preformed solution consisting of 4-bromo-1,2-dichlorobenzene (1.49 mg, 6.64 mmol), Pd(dppf)Cl2 dichloromethane complex (148 mg, 0.181 mmol), and potassium carbonate (1.20 g, 8.68 mmol) in DMF/H2O (15 mL/1.5 mL). The resultant mixture was heated at 60° C. for 48 h, cooled to r.t., poured into water, basified to pH 11 with 1N NaOH, and extracted with EtOAc (3×). The organic layers were combined, dried (Na2SO4), and concentrated. The crude residue was purified (FCC) to give 4-(3,4-dichloro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester (1.57 g, 69%).
Quantity
1.32 g
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1.49 mg
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1.2 g
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15 mL
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13.5 mL
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Synthesis routes and methods II

Procedure details

Platinum oxide (0.3 g) was added to a solution of 1-(tert-butoxycarbonyl)-4-(3,4-dichlorobenzylidene)piperidine (29 g, 84.7 mmol) in ethyl acetate (500 ml) and the mixture was stirred under a hydrogen atmosphere overnight. The reaction mixture was filtered through celite and the filtrate was concentrated to give 1-(tert-butoxycarbonyl)4-(3,4-dichlorobenzyl)piperidine (30 g) as a tan oil.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
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0.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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